methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate
Overview
Description
Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a furan-2-carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the furan-2-carboxylate group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromen-2-one moiety.
Substitution: Substitution reactions can occur at the phenyl or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances .
Mechanism of Action
The mechanism of action of methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar biological activities.
7-Hydroxy-4-methylcoumarin: Another coumarin compound with antimicrobial properties.
6-Methylcoumarin: Known for its use in the synthesis of pharmaceuticals and fragrances
Uniqueness
Methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate is unique due to its combination of a chromen-2-one moiety with a furan-2-carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-[(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O6/c1-4-16-10-20-19(17-8-6-5-7-9-17)12-24(26)31-22(20)13-21(16)29-14-18-11-23(25(27)28-3)30-15(18)2/h5-13H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGXKURIJHYMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)OC)C)OC(=O)C=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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